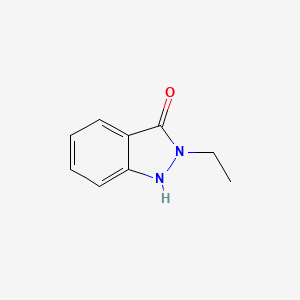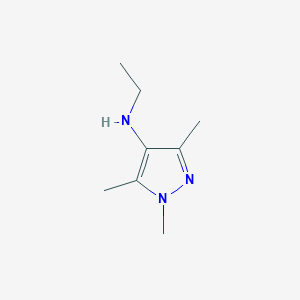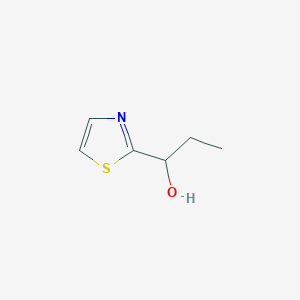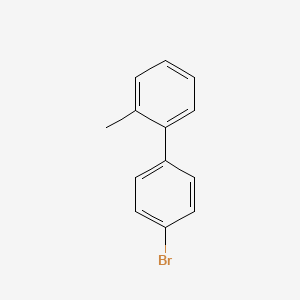
4'-Bromo-2-methyl-1,1'-biphenyl
Overview
Description
4’-Bromo-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl-4-boronic acid with a brominating agent in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include various substituted biphenyls depending on the nucleophile used.
Oxidation: Products include 4’-bromo-2-methylbenzoic acid or 4’-bromo-2-methylbenzaldehyde.
Reduction: Products include 2-methyl-1
Properties
CAS No. |
106475-19-8 |
|---|---|
Molecular Formula |
C13H11Br |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
InChI Key |
WXRCHIFZEUELKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

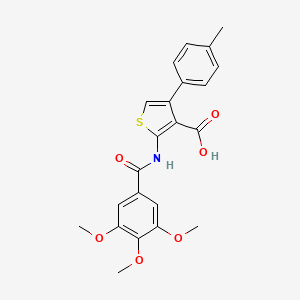
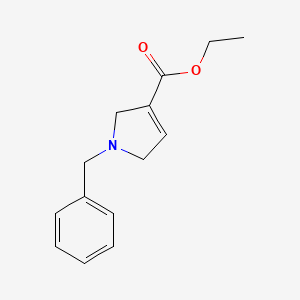
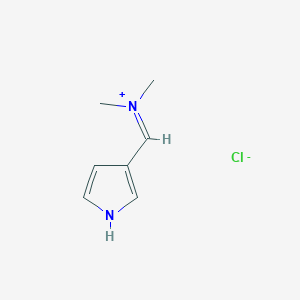
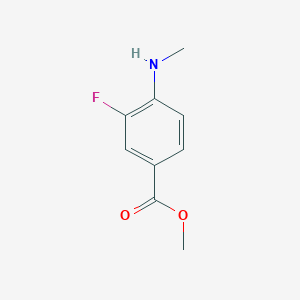

![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)
![4-Chloro-2-[3-(4-pentylphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8772796.png)
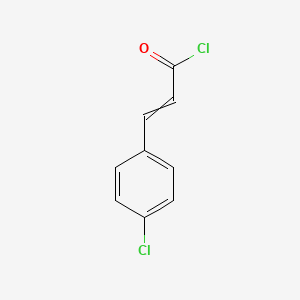
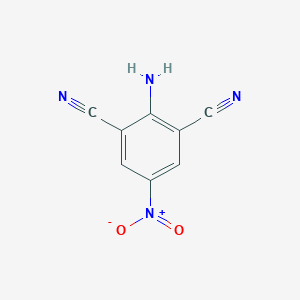
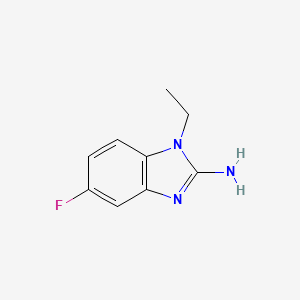
![Benzoic acid, 4-[methyl(trifluoroacetyl)amino]-](/img/structure/B8772841.png)
